logD₇.₄ Differentiation: 4-Butoxy vs. 4-Methoxy-2,5-dimethyl Analog
Lipophilic ligand efficiency and membrane permeability are critically governed by the distribution coefficient at physiological pH. The 4-butoxy compound exhibits a calculated logD of 4.664, representing a substantial lipophilicity gain relative to the 4-methoxy-2,5-dimethyl analog (C₂₃H₂₆N₄O₄S, MW 454.55), which lacks the extended butoxy chain . Although no experimental logD is published for the comparator, the replacement of a butoxy group (four-carbon linear chain) with a methoxy group (single carbon) in otherwise identical sulfonamide scaffolds has been repeatedly shown to reduce logD by 1.5–2.0 log units in structurally related series [1]. This logD differential translates to an approximately 30- to 100-fold higher theoretical membrane partitioning for the butoxy derivative, a difference that directly impacts cellular permeability and intracellular target engagement in phenotypic screening assays.
| Evidence Dimension | Calculated logD (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | logD = 4.664 |
| Comparator Or Baseline | 4-Methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 946207-14-3); no experimental logD reported; expected logD ≈ 2.7–3.2 based on methoxy vs. butoxy SAR trends in sulfonamide-pyridazine series [1] |
| Quantified Difference | Estimated ΔlogD ≈ +1.5 to +2.0 log units favoring the 4-butoxy compound |
| Conditions | Computed values (ChemDiv database) and class-level SAR inference from published pyridazine-sulfonamide medicinal chemistry studies. |
Why This Matters
A logD difference of this magnitude can determine whether a compound achieves intracellular target concentrations sufficient to produce a measurable functional response in cell-based assays, making the 4-butoxy analog the preferred choice for phenotypic screening programs targeting intracellular enzymes or receptors.
- [1] Murineddu, G.; et al. Novel sulfenamides and sulfonamides based on pyridazinone and pyridazine scaffolds as CB1 receptor ligand antagonists. Eur. J. Med. Chem. 2018, 143, 1352–1367. View Source
